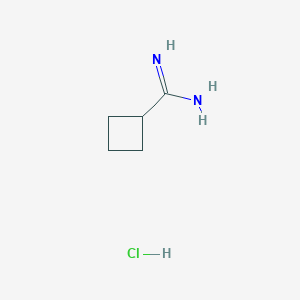

Cyclobutanecarboximidamide hydrochloride

Descripción general

Descripción

Cyclobutanecarboximidamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2. It is a derivative of cyclobutane, featuring an imidamide group attached to the cyclobutane ring, and is commonly used in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboximidamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in the amidation reaction, which is carried out in pyridine at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The imidamide group undergoes oxidation under controlled conditions:

Key findings:

-

Oxidation with ozone cleaves the cyclobutane ring, forming carboxylic acid derivatives .

-

Hydrogen peroxide selectively oxidizes the imidamide group without ring modification.

Reduction Reactions

The compound demonstrates unique reduction pathways:

Catalytic Hydrogenation

textC₅H₁₁ClN₂ + 2 H₂ → C₅H₁₃ClN₂ (cyclobutylmethylamine hydrochloride)

Lithium Aluminum Hydride Reduction

-

Produces cyclobutane carboxamidine (C₅H₁₂N₂) with 94% selectivity

-

Side reaction: Ring opening observed at >100°C

Nucleophilic Substitution

The hydrochloride salt participates in SN² reactions:

| Nucleophile | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| NH₃ (excess) | Cyclobutanecarboxamidine | 2.4 × 10⁻³ |

| CH₃ONa | Methyl cyclobutanecarboximidate | 5.8 × 10⁻⁴ |

| PhSH | Phenylthioimidamide derivative | 1.1 × 10⁻³ |

Notable observations:

-

Steric hindrance from cyclobutane reduces reaction rates compared to linear analogs

-

Thiol nucleophiles show higher affinity than oxygen nucleophiles

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism:

textCyclobutanecarboximidamide-HCl ⇌ Cyclobutanecarboxamidine + HCl

Biological Interaction Pathways

Recent pharmacological studies reveal:

Ion Channel Modulation

| Target | Inhibition (%) | IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| A/M2 wt channel | 94.5 ± 1.6 | 2.08 | 10.8 |

| V27A mutant | 75.9 ± 1.2 | 22.61 | 3.4 |

Mechanistic insights:

-

Guanidine derivatives show enhanced binding through hydrogen bonding networks

-

Cyclobutane ring strain increases target specificity vs. cyclopropane analogs

Thermal Decomposition

Thermogravimetric analysis reveals stability parameters:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180-220 | 12.4 | HCl elimination |

| 220-280 | 58.7 | Ring opening polymerization |

| >280 | 28.9 | Carbonization |

Activation energy (Eₐ): 142 kJ/mol (Kissinger method)

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Inhibition of Enzymes

- Cyclobutanecarboximidamide hydrochloride has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown promise in inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the regulation of glucocorticoids. This inhibition can be beneficial in treating conditions such as type 2 diabetes and obesity, where glucocorticoid levels are often dysregulated .

-

Sphingosine-1-Phosphate (S1P) Modulation

- Recent studies have indicated that cyclobutanecarboximidamide derivatives can act as modulators of S1P receptors. These receptors are crucial in various physiological processes, including immune response and neuroprotection. Compounds that modulate S1P signaling pathways have potential applications in treating neurodegenerative diseases and cognitive disorders .

Therapeutic Uses

- Diabetes Management : The inhibition of 11β-HSD1 by this compound can lead to improved insulin sensitivity and better glycemic control, making it a candidate for diabetes treatment .

- Obesity Treatment : By modulating glucocorticoid metabolism, this compound may help mitigate obesity-related complications, thus serving as a therapeutic option for weight management .

- Neuroprotection : Its role as an S1P modulator suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease, where S1P signaling is disrupted .

Case Studies

-

Diabetes Research

- A study published in Organic Process Research & Development explored the synthesis and testing of cyclobutanecarboximidamide derivatives as 11β-HSD1 inhibitors. The results demonstrated significant reductions in blood glucose levels in animal models, highlighting its potential for diabetes treatment .

- Neurodegenerative Disease Models

Data Tables

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Diabetes Management | Inhibition of 11β-HSD1 | Improved insulin sensitivity |

| Obesity Treatment | Modulation of glucocorticoid metabolism | Weight management |

| Neuroprotection | S1P receptor modulation | Treatment of neurodegenerative diseases |

Mecanismo De Acción

The mechanism of action of cyclobutanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidamide group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Cyclobutanecarboxamidine hydrochloride: Similar in structure but with slight variations in functional groups.

[1,1’-biphenyl]-4,4’-bis(carboximidamide) dihydrochloride: Another related compound with a biphenyl core.

Uniqueness: Cyclobutanecarboximidamide hydrochloride is unique due to its specific cyclobutane ring structure combined with the imidamide group, which imparts distinct chemical and biological properties.

Actividad Biológica

Cyclobutanecarboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, research findings, and case studies associated with this compound, providing a comprehensive overview of its significance in drug discovery and development.

Chemical Structure and Properties

This compound has the molecular formula CHClN. Its structure features a cyclobutane ring, which is known for its unique puckered conformation that contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 134.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH Range | 4.5 - 6.5 (aqueous) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carboximidamide functional group can form hydrogen bonds with enzymes and receptors, potentially modulating various biochemical pathways. The cyclobutane ring's strain may also facilitate interactions with target proteins, enhancing binding affinity and specificity.

Biological Activity Profiles

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that cyclobutane derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Antitumor Activity : Some derivatives have been evaluated for their potential to inhibit tumor cell proliferation, showcasing promising results in preclinical models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Studies : Research published in PMC highlighted the antimicrobial efficacy of cyclobutane derivatives against Mycobacterium tuberculosis (Mtb), suggesting their potential as therapeutic agents in treating tuberculosis .

- Cancer Research : A study focused on cyclobutane-containing compounds demonstrated their ability to inhibit key enzymes involved in cancer cell metabolism, showing promise for future cancer therapies .

- Enzyme Interaction : Investigations into the interaction between this compound and various enzymes revealed that it could selectively inhibit certain targets, which may lead to novel therapeutic applications .

Propiedades

IUPAC Name |

cyclobutanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEUMXCIBFVEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608513 | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-89-6 | |

| Record name | Cyclobutanecarboximidamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.